Product packaging for Ethyl 2-(4-ethylphenyl)acetate(Cat. No.:CAS No. 14062-20-5)

Ethyl 2-(4-ethylphenyl)acetate

Cat. No.: B577368
CAS No.: 14062-20-5
M. Wt: 192.258
InChI Key: WKGJQUDONDDASX-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Aryl Acetate (B1210297) Derivatives

Esters are a fundamental class of organic compounds characterized by the general structure R-COO-R', where an alkyl or aryl group (R') replaces the acidic hydrogen of a carboxylic acid. numberanalytics.com They are named by identifying the alkyl/aryl group from the alcohol and then the carboxylate part, with the "-ic acid" suffix changed to "-ate". libretexts.org Thus, Ethyl 2-(4-ethylphenyl)acetate is formed from (4-ethylphenyl)acetic acid and ethanol (B145695).

Unlike their parent carboxylic acids, esters typically lack hydrogen-bond-donating capabilities, which generally results in lower boiling points. numberanalytics.com They are widely found in nature, often contributing to the pleasant fragrances of fruits and flowers. libretexts.org In chemical research, the ester functional group is of paramount importance. It can serve as a protecting group for carboxylic acids, and its reactivity allows for various transformations. numberanalytics.com

Aryl acetate derivatives, a subclass to which this compound belongs, are significant as synthetic intermediates. For instance, research has shown that aryl acetates can participate in cascade reactions to form complex heterocyclic structures like benzofuranones. rsc.org Furthermore, the modification of bioactive compounds through esterification is a common strategy in medicinal chemistry to enhance properties such as bioavailability, solubility, and stability, potentially leading to increased or novel biological activities. medcraveonline.commedcraveonline.com This can be achieved through both traditional chemical synthesis and enzymatic processes, with lipases being widely used for their high efficiency and mild reaction conditions. medcraveonline.com

Overview of Research Trajectories for Related Chemical Scaffolds in Organic Synthesis

The core structure of this compound is an arylacetic acid derivative. This chemical scaffold is a cornerstone in medicinal chemistry, most notably as the foundation for the largest class of non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Well-known drugs like Ibuprofen, which is 2-(4-isobutylphenyl)propionic acid, highlight the therapeutic importance of this structural motif. researchgate.net Research in this area is robust, with continuous efforts to synthesize new arylalkanoic acid derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. researchgate.net

Modern research trajectories for these scaffolds have expanded beyond simple derivatization and into several key areas:

Prodrug Development : Arylalkanoic acids are often investigated as prodrugs, which are inactive compounds that are metabolized into the active form within the body. This approach can improve pharmacokinetics and reduce side effects. mdpi.com

Asymmetric Synthesis : The development of catalytic enantioselective methods to form C-C bonds is a significant challenge in chemistry. Aryl acetic acid derivatives are used as substrates in novel reactions, such as nickel-catalyzed asymmetric alkylations, to produce chiral carboxylic acid derivatives with high enantioselectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies : Extensive research involves synthesizing libraries of related compounds to dissect how structural modifications affect biological potency. For example, studies on aryl acetamide (B32628) derivatives have explored the influence of various electron-withdrawing and electron-donating groups on their activity, confirming that such substitutions play a critical role. nih.gov

Novel Synthetic Methodologies : The core scaffold is used to develop new synthetic reactions. Recent advancements include solvent-free mechanosynthesis of β-naphthol derivatives from arylacetic acids and the use of iridium complexes for generating 2-substituted arylacetic acid derivatives in high yields. researcher.life

Rationale for Focused Academic Investigation of this compound

The academic investigation of a specific molecule like this compound is driven by its position within these broader research contexts. The rationale for its focused study can be summarized by several key points:

First, as a member of the highly valued arylalkanoic acid class, it serves as an important building block. Its structure can be a starting point for the synthesis of more complex molecules with potential therapeutic applications, following the well-trodden path of NSAID development and other medicinal chemistry programs. mdpi.comresearchgate.net General synthetic routes, such as Suzuki-coupling followed by esterification, can be employed to access a wide range of derivatives for screening. nih.gov

Second, it represents a specific data point in the vast chemical space of Structure-Activity Relationship (SAR) studies. By synthesizing and testing compounds with the 4-ethylphenyl group, researchers can compare its effects against other substitutions (e.g., the 4-isobutylphenyl of Ibuprofen or the 3,4-dichloro pattern found in other bioactive series), contributing to a deeper understanding of the structural requirements for a desired biological effect. nih.gov

Third, the compound can be used as a substrate to test and refine new synthetic methodologies. Its relatively simple, yet non-trivial, structure makes it an ideal candidate for exploring the scope and limitations of novel catalytic reactions, such as those involving C-H activation or cross-coupling. researchgate.netresearcher.life

Finally, the ester functionality itself offers a route for chemical modification. It can be hydrolyzed to the parent acid or transformed into other functional groups, providing synthetic versatility. numberanalytics.com This allows for its potential use in prodrug strategies or in the development of materials where properties like solubility and volatility are critical. medcraveonline.commdpi.com Therefore, a focused investigation of this compound provides valuable insights not only into the properties of the molecule itself but also into the broader fields of organic synthesis and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B577368 Ethyl 2-(4-ethylphenyl)acetate CAS No. 14062-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14062-20-5

Molecular Formula

C12H16O2

Molecular Weight

192.258

IUPAC Name

ethyl 2-(4-ethylphenyl)acetate

InChI

InChI=1S/C12H16O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h5-8H,3-4,9H2,1-2H3

InChI Key

WKGJQUDONDDASX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CC(=O)OCC

Synonyms

ethyl 2-(4-ethylphenyl)acetate

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Ethyl 2-(4-Ethylphenyl)acetate and Analogues

The construction of the this compound molecule hinges on the formation of an ester bond and the creation of the substituted aryl acetate (B1210297) framework.

The most direct and common method for synthesizing this compound is the Fischer-Speier esterification. wikipedia.org This reaction involves the acid-catalyzed condensation of 4-ethylphenylacetic acid with ethanol (B145695). chemguide.co.ukchemguide.co.uk The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. masterorganicchemistry.comathabascau.ca This is typically accomplished by using a large excess of the alcohol (ethanol) or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.commasterorganicchemistry.com

The mechanism is a classic example of nucleophilic acyl substitution. chemistrysteps.com Various strong acids are employed as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by the nucleophilic alcohol. chemistrytalk.org

Table 1: Common Catalysts for Fischer-Speier Esterification

Catalyst NameChemical FormulaTypical ConditionsReference(s)
Sulfuric AcidH₂SO₄Concentrated, used in catalytic amounts with refluxing alcohol. chemguide.co.ukmasterorganicchemistry.comchemistrytalk.org
p-Toluenesulfonic AcidTsOHSolid, easier to handle than sulfuric acid, used under similar conditions. wikipedia.orgmasterorganicchemistry.comchemistrytalk.org
Hydrogen ChlorideHClOften used as a dry gas, particularly for aromatic esters. chemguide.co.uklibretexts.org

An alternative approach to forming the aryl acetate structure involves alkylation reactions. Palladium-catalyzed cross-coupling processes allow for the γ-arylation of aryl acetic acids with a range of aryl bromides and chlorides. organic-chemistry.org Specifically, the α-arylation of acetate esters with aryl halides is a powerful method. organic-chemistry.org For instance, the coupling of an ester enolate with a 4-ethylphenyl halide, catalyzed by a palladium complex, can yield the desired α-aryl ester framework. organic-chemistry.org

Furthermore, existing aryl acetates can serve as substrates for further alkylation to produce various derivatives. For example, aryl acetates can undergo alkylation when heated with an alkyl halide in the presence of a base like powdered potassium hydroxide (B78521) (KOH) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), leading to the formation of aryl ethers in high yields. tandfonline.comtandfonline.com

The core structure of this compound can be incorporated into more complex molecules through condensation and cyclization reactions. The Gewald reaction, a multicomponent process, allows for the synthesis of substituted thiophenes. For example, reacting 4-ethylbenzaldehyde (B1584596) with ethyl cyanoacetate (B8463686) and elemental sulfur in the presence of a base catalyst can produce ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a structural analogue. evitachem.com

Knoevenagel condensation provides another route to derivatives. The reaction of aromatic aldehydes with active methylene (B1212753) compounds like ethyl 4-chloro-3-oxobutanoate, often catalyzed by a weak base such as morpholine, can yield substituted propenoates. scielo.brscielo.br These intermediates can be used to build more complex heterocyclic systems, such as chromenes. Similarly, reactions involving 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739) can lead to the formation of quinazolinone derivatives containing the ethyl acetate moiety. iucr.orgresearchgate.net

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed cross-coupling reaction for forming carbon-carbon bonds. byjus.commt.com This methodology can be applied to the synthesis of aryl acetate scaffolds. One strategy involves the coupling of an arylboronic acid, such as 4-ethylphenylboronic acid, with an ethyl haloacetate derivative like ethyl α-bromo-α-fluoroacetate. thieme-connect.com

An alternative and well-documented approach is the coupling of an aryl halide, such as ethyl-4-bromophenylacetate, with a different arylboronic acid to create biaryl systems. jeolusa.comacs.org This reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron compound. organic-chemistry.orglibretexts.org The reaction proceeds under relatively mild conditions and is tolerant of a wide variety of functional groups, making it a powerful tool in modern organic synthesis. byjus.com

Table 2: General Components for Suzuki Coupling

ComponentRoleExample(s)Reference(s)
Aryl Halide/TriflateElectrophilic PartnerEthyl-4-bromophenylacetate jeolusa.com
Organoboron CompoundNucleophilic PartnerPhenylboronic Acid jeolusa.comorganic-chemistry.org
Palladium CatalystFacilitates C-C bond formationPd(OAc)₂, Pd(PPh₃)₄ jeolusa.comorganic-chemistry.org
BaseActivates boronic acidNa₂CO₃, K₂CO₃, KF jeolusa.comorganic-chemistry.org
SolventReaction MediumWater, Acetone/Water, Toluene jeolusa.com

Condensation and Cyclization Reactions for Derivative Synthesis

Precursor Chemistry and Starting Material Derivations

The primary precursors for the Fischer-Speier synthesis of this compound are 4-ethylphenylacetic acid and ethanol. Ethanol is a readily available commodity chemical. The synthesis of 4-ethylphenylacetic acid typically begins with simpler aromatic compounds.

A common route starts with ethylbenzene. lookchem.com Ethylbenzene can undergo Friedel-Crafts acylation using reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to produce 4-ethylacetophenone. chemicalbook.comchemicalbook.comsolubilityofthings.com The resulting ketone, 4'-ethylacetophenone, serves as a key intermediate. This ketone can then be converted to the target carboxylic acid, 4-ethylphenylacetic acid, through various methods, such as oxidation. Esters of phenylacetic acid are themselves considered important precursor chemicals in various synthetic applications. unodc.org

Table 3: Synthetic Pathway to the Precursor 4-Ethylphenylacetic Acid

StepStarting MaterialReagent(s)ProductReaction TypeReference(s)
1EthylbenzeneAcetic anhydride, AlCl₃4-EthylacetophenoneFriedel-Crafts Acylation chemicalbook.comchemicalbook.com
24-EthylacetophenoneOxidizing agents4-Ethylphenylacetic acidOxidation

Reaction Mechanism Elucidation for Synthetic Transformations

Understanding the mechanisms of these key reactions is crucial for optimizing conditions and predicting outcomes.

The Fischer-Speier esterification mechanism involves several reversible steps: masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemistrytalk.org

Nucleophilic Attack: The lone pair on the oxygen of the alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). chemistrytalk.orgbyjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water. masterorganicchemistry.combyjus.com

Deprotonation: The catalyst is regenerated by the deprotonation of the protonated ester, yielding the final ester product. masterorganicchemistry.combyjus.com

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst: byjus.comlibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., ethyl-4-bromophenylacetate), forming a Pd(II) complex. This is often the rate-determining step. byjus.comnumberanalytics.com

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. byjus.comorganic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgnumberanalytics.com

Optimization Strategies for Synthetic Efficiency and Yield

The primary and most common method for synthesizing this compound is the Fischer esterification of 4-ethylphenylacetic acid with ethanol, typically in the presence of an acid catalyst. pearson.comathabascau.ca This reaction is an equilibrium process, and therefore, optimization strategies are crucial for driving the reaction toward the product side to maximize yield and efficiency. masterorganicchemistry.commasterorganicchemistry.com

Key optimization parameters include the choice of catalyst, management of the water byproduct, reactant concentration, and temperature control.

Equilibrium Control: According to Le Châtelier's Principle, the equilibrium of the Fischer esterification can be shifted toward the formation of the ester by two main strategies: using an excess of one of the reactants or removing one of the products as it is formed. athabascau.ca

Use of Excess Reactant: Typically, the alcohol (ethanol) is used in large excess as it is often inexpensive and can also serve as the reaction solvent. pearson.commasterorganicchemistry.com This high concentration of ethanol pushes the equilibrium towards the desired ethyl ester. Studies on similar esterifications have shown that increasing the alcohol-to-acid ratio can dramatically increase the product yield. masterorganicchemistry.com

Water Removal: The removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion. pearson.com This is commonly achieved using a Dean-Stark apparatus, which physically separates water from the reaction mixture via azeotropic distillation. pearson.com Alternatively, the addition of a dehydrating agent can absorb the water produced. athabascau.ca

Reaction Conditions: The temperature is another critical parameter. Most Fischer esterifications are conducted at reflux temperature to ensure a reasonable reaction rate. pearson.comrsc.org The specific temperature depends on the boiling point of the alcohol used; for the synthesis of this compound, this would be the boiling point of ethanol (78 °C) or the solvent if a different one is used.

Alternative high-efficiency methods include the Steglich esterification, which uses coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) under mild, neutral conditions. rsc.org Another highly efficient, non-reversible method involves converting 4-ethylphenylacetic acid to its corresponding acyl chloride first, which then readily reacts with ethanol to give the ester in high yield. athabascau.ca

Table 1: Optimization Parameters for Ester Synthesis (Based on Analogous Reactions)

Parameter Condition Rationale Potential Yield
Reactant Ratio Large excess of ethanol Shifts equilibrium towards product formation (Le Châtelier's Principle). athabascau.camasterorganicchemistry.com High (>90%) masterorganicchemistry.com
Catalyst H₂SO₄, TsOH, or Dowex H+ Protonates carbonyl, increasing reactivity. Solid catalysts simplify workup. masterorganicchemistry.comacs.org Good to Excellent
Water Removal Dean-Stark apparatus Continuously removes byproduct, driving equilibrium forward. pearson.com High
Temperature Reflux Increases reaction rate to reach equilibrium faster. rsc.org Dependent on other factors

Chemical Reactivity and Mechanistic Investigations

Hydrolytic Stability and Kinetic Studies of the Ester Moiety

The ester linkage in Ethyl 2-(4-ethylphenyl)acetate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This process can be catalyzed by either acids or bases, or facilitated by enzymes.

Under acidic or basic conditions, the hydrolysis of analogous esters typically requires elevated temperatures to proceed at a significant rate. The reaction yields the parent carboxylic acid, (4-ethylphenyl)acetic acid, and ethanol (B145695). For example, similar esters like Ethyl 2-(4-acetamidophenyl)acetate are hydrolyzed using aqueous acid or base, and Ethyl 2-(4-hexylphenyl)acetate is cleaved under similar conditions to yield the corresponding phenol (B47542) and acetic acid. evitachem.com The mechanism in basic hydrolysis (saponification) involves a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to release the ethoxide ion. Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. evitachem.com

Kinetic studies on the hydrolysis of ethyl acetate (B1210297), a structurally simpler analog, have been conducted to determine reaction order, rate constants, and activation energy. scribd.comresearchgate.net These studies, often employing techniques like titration or conductance measurements, show the reaction can be modeled to understand the influence of temperature, concentration, and catalysts. researchgate.netsfu.ca For the acid-catalyzed hydrolysis of ethyl acetate, an activation energy of 64.0 kJ/mol has been reported, which is close to the literature value of 67.6 kJ/mol. scribd.com

Enzymatic hydrolysis offers a milder and often more selective alternative. Lipases are commonly used for this purpose. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in the hydrolysis of similar esters in biphasic systems, achieving high enantiomeric excess.

Table 1: Conditions for Hydrolysis of Analogous Esters

CompoundReagents/CatalystConditionsProducts
Ethyl 2-(4-acetamidophenyl)acetateAqueous Acid or BaseElevated Temperatures4-Acetamidophenylacetic acid and Ethanol
Ethyl 2-(4-hexylphenyl)acetateAcid or Base-4-Hexylphenol and Acetic Acid evitachem.com
4-(2-Acetoxy-ethyl)phenyl AcetateHydrochloric Acid or Sodium Hydroxide-4-Hydroxyphenylacetic acid and Acetic Acid
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoateCandida antarctica lipase B (CAL-B)pH 7.0, 30°C(S)-enantiomer of the corresponding acid

Transesterification Reactions and Equilibrium Dynamics

Transesterification is a key reaction of esters where the alkoxy group is exchanged with that of another alcohol. This compound can react with various alcohols, typically in the presence of an acid or base catalyst, to form a new ester and ethanol. This reaction is reversible, and its equilibrium dynamics are crucial for optimizing product yield.

Studies on the transesterification of ethyl acetate with glycerol (B35011) to produce bio-additives like diacetin (B166006) and triacetin (B1683017) provide insight into this process. scielo.brbiofueljournal.com Both homogeneous acid catalysts, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), and heterogeneous solid acid catalysts, like Amberlyst resins, have proven effective. scielo.br The reaction equilibrium can be shifted towards the products by using a large excess of one reactant or by removing one of the products as it forms. scielo.brbiofueljournal.com For example, in the reaction with glycerol, ethyl acetate itself can act as an entrainer to remove the ethanol byproduct via azeotropic distillation, significantly increasing the yield of di- and tri-substituted products. biofueljournal.com

The choice of catalyst and reaction conditions, such as temperature and reactant molar ratio, significantly influences the reaction rate and the final distribution of products at equilibrium. scielo.brbiofueljournal.com

Table 2: Catalysts for the Transesterification of Ethyl Acetate with Glycerol

Catalyst TypeCatalystConditionsKey Findings
HomogeneousSulfuric Acid (H₂SO₄)Glycerol:EtOAc 1:10, 90°CTotal glycerol consumption in 2 hours; 100% yield of diacetin:triacetin (55:45) mixture at equilibrium. scielo.br
Homogeneousp-Toluenesulfonic acid (TsOH)Glycerol:EtOAc 1:10, 25°CTotal glycerol conversion into an acetin mixture after 24 hours. scielo.br
HeterogeneousAmberlyst™ 15 (dry)Glycerol:EtOAc 1:30, 90°C (reflux)Total glycerol consumption in 2 hours. scielo.br
HeterogeneousAmberlyst™ 16 (wet)Glycerol:EtOAc 1:30, 90°C (reflux)Total glycerol consumption in 10 hours. scielo.br

Electrophilic and Nucleophilic Substitution Reactions of the Aryl Moiety

The phenyl ring of this compound can undergo substitution reactions, with its reactivity dictated by the existing substituents. The ethyl group is an activating, ortho-, para-directing group, while the ethyl acetate moiety is a deactivating, meta-directing group. However, due to the insulating CH₂ group, the deactivating effect of the ester on the ring is weak. Therefore, the reactivity of the aryl ring is primarily governed by the activating ethyl group.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are expected to occur primarily at the positions ortho to the ethyl group (C2 and C6 positions of the phenyl ring). rsc.org Reactions like Friedel-Crafts acylation have been noted as potential synthetic pathways for related compounds. vulcanchem.com

Nucleophilic aromatic substitution on the phenyl ring is generally difficult and requires the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it. For this compound to undergo such a reaction, the phenyl ring would first need to be functionalized, for example, through halogenation. The subsequent substitution of the halogen by a nucleophile could then proceed, as demonstrated in the synthesis of various 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines where a bromine atom is displaced by an azide (B81097) nucleophile. mdpi.com

Oxidation-Reduction Chemistry of the Ester and Phenyl Systems

Both the ester moiety and the substituted phenyl system of this compound can participate in oxidation-reduction reactions.

Oxidation: The ethyl group on the phenyl ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzylic position. Research on the oxidation of ethylarenes has shown their conversion to α-ketoamides under certain conditions. rsc.org The ester group itself can be fully oxidized to carbon dioxide and water under harsh conditions, often involving catalytic processes at high temperatures, with intermediates such as ethanol and acetaldehyde (B116499) being formed. mdpi.com

Reduction: The ester group is readily reduced by strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used to reduce esters to their corresponding primary alcohols. evitachem.com In this case, reduction of this compound would yield 2-(4-ethylphenyl)ethanol. Other reducing agents like triethylsilane in the presence of a Lewis acid have also been used to reduce keto groups in similar molecules. google.com

Table 3: Summary of Oxidation-Reduction Reactions

Reaction TypeFunctional GroupReagentsPotential Product(s)
OxidationEthyl side-chainPotassium Permanganate (4-Ethylphenyl)glyoxylic acid or further oxidized products
OxidationEthyl side-chainSeO₂/Amine1-(4-Ethylphenyl)-2-aminoethane-1,2-dione derivatives rsc.org
ReductionEsterLithium Aluminum Hydride (LiAlH₄) evitachem.com2-(4-Ethylphenyl)ethanol
ReductionKeto group (on analogous molecule)Triethylsilane / Titanium tetrachloride google.comCorresponding alkane

Radical Reactions and Photochemical Transformations

This compound and its structural motifs can be involved in reactions proceeding through radical intermediates, often initiated by light (photochemistry).

Photostimulated reactions involving radical anions can occur. For instance, related compounds like ethyl 2-(2-iodophenyl)acetate participate in SRN1 (substitution nucleophilic radical) mechanisms under UV light, reacting with nucleophiles like ketone enolates. The photochemical transformation of esters like 2,4-D ethyl ester on surfaces under sunlight can lead to degradation pathways including dechlorination and hydroxylation, indicating the potential for photochemical modification of the aryl ring. researchgate.net

More advanced photochemical methods, such as intramolecular [2+2] photocycloadditions or visible-light photoredox catalysis, are used in complex organic synthesis and could potentially be applied to derivatives of this compound. acs.org However, not all photochemical transformations are successful; in some cases involving similar structures, attempted reactions resulted in either no reaction or the formation of complex, inseparable mixtures. mdpi.com Radical reactions are also utilized in C-C bond formation, such as the radical alkylation of certain heterocycles. rsc.org

Investigation of Reaction Mechanisms via Advanced Techniques

Understanding the precise mechanisms of the reactions involving this compound requires the use of advanced analytical and computational techniques.

Computational Chemistry: Quantum mechanical methods are powerful tools for studying reaction pathways. For example, the PM3 semi-empirical method has been used to investigate the gas-phase pyrolysis of ethyl acetate. academicjournals.org Such calculations can model the geometries of reactants, transition states, and products, providing insight into the reaction kinetics and the synchronicity of bond-breaking and bond-forming events. academicjournals.org Molecular docking and dynamics simulations can also predict reactivity, particularly for processes like nucleophilic substitution, by assessing steric and electronic effects.

Spectroscopic Techniques: Electron Paramagnetic Resonance (EPR) spectroscopy is an invaluable technique for detecting and characterizing radical intermediates in a reaction. It was used, for example, to confirm the formation of a radical anion during a photochemical reaction involving a related azo compound, providing direct evidence for the proposed radical mechanism. rsc.org

Kinetic Analysis: Classical kinetic studies, which involve measuring reaction rates under varying conditions (e.g., temperature, concentration), remain fundamental. Plotting rate constants against temperature allows for the determination of key kinetic parameters like activation energy using the Arrhenius equation, which is crucial for understanding the energy profile of a reaction. scribd.com

Computational Chemistry and Theoretical Modeling of Ethyl 2 4 Ethylphenyl Acetate

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing quantum mechanical calculations for the electronic structure and reactivity prediction of Ethyl 2-(4-ethylphenyl)acetate were found in the available literature. Such calculations would typically involve determining molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and atomic charges to predict sites of reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation

Publicly available research conducting molecular dynamics simulations to analyze the intermolecular interactions and solvation processes of this compound could not be located. These simulations would provide insight into how the molecule behaves in various solvents and interacts with surrounding molecules over time.

Reaction Pathway Prediction and Transition State Analysis

No detailed theoretical studies on reaction pathway prediction or transition state analysis for reactions involving this compound were identified. This type of analysis is crucial for understanding reaction mechanisms and kinetics, for example, in its synthesis or decomposition.

Conformational Analysis and Energy Landscape Mapping

A specific conformational analysis or energy landscape map for this compound has not been reported in the searched scientific literature. This analysis would identify the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them.

Structure-Reactivity Relationship Studies via Computational Methods

No computational studies focusing on the structure-reactivity relationships of this compound were found. These studies would computationally link variations in molecular structure to changes in chemical reactivity.

Hirshfeld Surface Analysis for Intermolecular Interactions

A Hirshfeld surface analysis specifically for this compound has not been published. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice. For related but more complex molecules, Hirshfeld analyses show that H···H, H···O/O···H, and H···C/C···H interactions are typically the most significant contributors to crystal packing. chemscene.com For one such complex molecule, the percentage contributions were found to be:

Interaction TypePercentage Contribution (%)
H···H53.9
H···O/O···H28.5
H···C/C···H11.8
Note: This data is for a more complex molecule containing an ethyl acetate (B1210297) moiety and is presented for illustrative purposes only; it does not represent this compound. chemscene.com

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies on this compound were found in the literature. DFT is a common method to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties like the HOMO-LUMO energy gap to assess molecular stability and reactivity. nih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation and purification of Ethyl 2-(4-ethylphenyl)acetate from reaction mixtures and for the assessment of its purity. The choice of method depends on the specific analytical goal, ranging from rapid reaction monitoring to high-resolution separation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile or thermally labile compounds like this compound. Method development is critical to achieve efficient and selective separation of the target compound from impurities and starting materials.

A typical method would employ Reversed-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. For this compound, a C18 column (octadecylsilyl) is a common choice due to its hydrophobic nature, which provides good retention for the relatively nonpolar analyte.

The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred over isocratic elution (constant mobile phase composition). This allows for the effective elution of a wider range of compounds with varying polarities, ensuring that both polar impurities and the less polar product are separated effectively within a reasonable timeframe. mdpi.com

Detection is commonly performed using a UV-Vis or a Photodiode Array (PDA) detector. globalresearchonline.net The aromatic ring in this compound allows for strong UV absorbance, typically around 254 nm, enabling sensitive detection. The purity of the eluted peak can be assessed by software that evaluates spectral homogeneity, with a purity factor close to 1.00 indicating the absence of co-eluting impurities. cellulosechemtechnol.ro The internal diameter of the HPLC column is a crucial parameter; analytical scale columns (e.g., 4.6 mm ID) are standard for quantitative analysis. globalresearchonline.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Value/Description
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Elution Mode Gradient: Start at 60% B, increase to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications in Mixture Analysis

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. It offers high resolution in separating components of a complex mixture, making it suitable for both qualitative and quantitative analysis. researchgate.net

In a typical GC analysis, the sample is injected into a heated inlet port where it is vaporized and swept onto the chromatographic column by an inert carrier gas, such as helium or nitrogen. The separation occurs as the components partition between the carrier gas (mobile phase) and a high-boiling liquid film (stationary phase) coated on the inside of the column. A common stationary phase for this type of analysis would be a nonpolar or mid-polar phase, like a 5% phenyl-polydimethylsiloxane.

A temperature-programmed analysis is standard, where the column temperature is gradually increased. This allows for the separation of compounds with a wide range of boiling points, starting with more volatile components eluting at lower temperatures and less volatile ones eluting as the temperature ramps up.

When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both quantitative data and structural information. GC-MS is particularly powerful, as it combines the high separation efficiency of GC with the identification capabilities of MS. researchgate.net

Table 2: Representative GC Method Parameters for this compound

Parameter Value/Description
Column DB-5ms (5% Phenyl-polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
MS Interface Temp 280 °C

| Injection Mode | Split (e.g., 50:1 ratio) |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of a chemical reaction. For the synthesis of this compound (e.g., through Fischer esterification of 4-ethylphenylacetic acid with ethanol), TLC can quickly determine the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate (e.g., silica (B1680970) gel on aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent).

Generally, the more polar starting material (4-ethylphenylacetic acid) will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product, this compound, will travel further, resulting in a higher Rf value. By comparing the spots from the reaction mixture to spots of the pure starting materials, a chemist can visually track the reaction's progression. Visualization is typically achieved under UV light (254 nm) or by staining with an appropriate agent.

Table 3: Example TLC System for Monitoring Synthesis of this compound

Parameter Description
Stationary Phase Silica Gel 60 F254
Mobile Phase 4:1 Hexane : Ethyl Acetate
Visualization UV light (254 nm)
Expected Rf (Acid) ~0.2

| Expected Rf (Ester) | ~0.6 |

Mass Spectrometric Techniques for Structural Elucidation and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for the structural elucidation and confirmation of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental formula of a compound. uci.edu Unlike low-resolution MS which provides nominal mass, HRMS can measure mass to within a few parts per million (ppm), allowing for the unambiguous determination of a molecule's elemental composition. uci.edu

For this compound (C12H16O2), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure the m/z of the molecular ion (e.g., [M+H]+ or [M+Na]+). If the measured mass matches the calculated mass to within a very small tolerance (typically < 5 ppm), it provides strong evidence for the proposed chemical formula. uci.edu This capability is essential for distinguishing the target compound from isomers or other compounds that may have the same nominal mass but a different elemental formula.

Table 4: HRMS Data for this compound (as [M+H]+ ion)

Parameter Value
Chemical Formula C12H17O2+
Calculated Monoisotopic Mass 193.12231
Hypothetical Measured Mass 193.1225

| Mass Error | 1.0 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) is used to determine the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment (product or daughter) ions are analyzed.

For this compound, the molecular ion (m/z 192 for the neutral molecule) or a protonated precursor ion ([M+H]+ at m/z 193) would be selected. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for ethyl esters include:

Loss of an ethoxy radical (•OCH2CH3): Leading to the formation of an acylium ion.

McLafferty Rearrangement: A characteristic fragmentation of esters with a gamma-hydrogen, involving the transfer of a hydrogen atom and elimination of a neutral alkene (ethylene in this case).

Loss of the entire ethyl acetate group: Cleavage at the benzylic position.

Analyzing these specific fragment ions allows researchers to piece together the compound's structure, confirming the presence of the ethyl ester and the 4-ethylphenyl group.

Table 5: Predicted MS/MS Fragmentation of this compound (Precursor Ion [M+H]+ at m/z 193)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure / Neutral Loss
193.1 147.1 [M+H - C2H5OH]+ (Loss of ethanol)
193.1 119.1 [M+H - C2H5OH - CO]+ (Loss of ethanol (B145695) and carbon monoxide)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the two ethyl groups (one on the phenyl ring and one in the ester moiety), the methylene (B1212753) bridge, and the aromatic protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., triplets and quartets) reveal adjacent proton couplings.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH, CH₂, and CH₃ groups, a complete carbon skeleton can be established. DEPT-135, for instance, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent.

Based on data from structurally similar compounds, such as 4-ethylphenylacetic acid and other substituted phenylacetates, the predicted chemical shifts for this compound are summarized below. scribd.comgoogle.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionGroup¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)DEPT-135
Ar-HAromatic~7.15 (d, J=8.0)~128.1CH
Ar-HAromatic~7.12 (d, J=8.0)~129.4CH
-Aromatic-~132.0Quaternary C
-Aromatic-~142.5Quaternary C
Ar-CH₂Benzylic~3.58 (s)~41.0CH₂
Ar-CH₂CH₃Ethyl (Aromatic)~2.64 (q, J=7.6)~28.5CH₂
Ar-CH₂CH₃Ethyl (Aromatic)~1.23 (t, J=7.6)~15.6CH₃
O-CH₂CH₃Ethyl (Ester)~4.14 (q, J=7.1)~60.8CH₂
O-CH₂CH₃Ethyl (Ester)~1.25 (t, J=7.1)~14.2CH₃
C=OCarbonyl-~171.5Quaternary C

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complete molecular structure by revealing complex proton-proton and proton-carbon correlations. mdpi.comrsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would show clear correlations between the triplet and quartet signals within the aromatic ethyl group, and separately, within the ester ethyl group, confirming their isolated spin systems. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of nuclei, which is critical for determining stereochemistry and conformational preferences. researchgate.net A NOESY spectrum would show correlations between the benzylic methylene protons (-CH₂COO) and the adjacent aromatic protons, helping to define the molecule's spatial arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the singlet at ~3.58 ppm would correlate with the carbon signal at ~41.0 ppm, confirming its identity as the benzylic methylene group. rsc.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons separated by two or three bonds. mdpi.comresearchgate.net Key HMBC correlations for this compound would include:

The benzylic methylene protons (~3.58 ppm) correlating to the ester carbonyl carbon (~171.5 ppm) and the aromatic carbons.

The protons of the ester's O-CH₂ group (~4.14 ppm) correlating to the ester carbonyl carbon (~171.5 ppm).

The aromatic protons correlating to neighboring aromatic carbons and the benzylic carbon of the ethyl substituent.

Table 2: Key Expected 2D NMR Correlations for this compound

TechniqueCorrelating Protons (¹H)Correlated Nuclei (¹H or ¹³C)Information Gained
COSYAr-CH₂CH₃ (~1.23 ppm)Ar-CH₂ CH₃ (~2.64 ppm)Connectivity of aromatic ethyl group
COSYO-CH₂CH₃ (~1.25 ppm)O-CH₂ CH₃ (~4.14 ppm)Connectivity of ester ethyl group
HSQCBenzylic CH₂ (~3.58 ppm)Benzylic C H₂ (~41.0 ppm)Direct C-H bond assignment
HMBCBenzylic H (~3.58 ppm)C =O (~171.5 ppm)Connects methylene bridge to ester group
HMBCEster O-CH₂ - (~4.14 ppm)C =O (~171.5 ppm)Confirms ester structure
NOESYBenzylic CH₂ (~3.58 ppm)Aromatic H (~7.12 ppm)Spatial proximity and conformation

1D NMR (¹H, ¹³C) and DEPT

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for its functional groups. vulcanchem.com

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹. iucr.orgresearchgate.net Other key vibrations include the C-O stretching of the ester group, C-H stretching from both aliphatic and aromatic groups, and various bending, wagging, and rocking vibrations of the CH₂ and CH₃ groups. researchgate.netscialert.net The aromatic ring would exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the C-C backbone of the aromatic ring and the aliphatic side chains. scialert.net

Table 3: Expected Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3000-2850C-H StretchAliphatic (CH₂, CH₃)
~1735C=O StretchEster
1610, 1515C=C StretchAromatic Ring
~1450CH₂/CH₃ BendAliphatic
1250-1150C-O StretchEster
~830C-H Out-of-plane Bend1,4-Disubstituted Aromatic

X-ray Crystallography for Solid-State Structure Determination and Packing Analysis

While NMR and vibrational spectroscopy elucidate the molecular structure in solution or bulk, single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and torsional angles. scielo.org.co

To date, a crystal structure for this compound has not been deposited in public databases. However, the methodology for its determination would follow established protocols. The process would involve growing diffraction-quality single crystals, often by slow evaporation from a suitable solvent mixture such as ethyl acetate and hexanes. scispace.com The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to solve the structure. researchgate.net

Biochemical and Biological Research Perspectives Excluding Clinical Human Data

In Vitro Enzyme Interaction Studies and Inhibition Kinetics

The ester linkage and the substituted aromatic ring of Ethyl 2-(4-ethylphenyl)acetate suggest it is a substrate and potential modulator for various enzymes, particularly hydrolases and others involved in metabolic pathways.

Esterases and lipases (EC 3.1.1.x) are enzymes that catalyze the hydrolysis of ester bonds. Research on analogues of this compound demonstrates their role as substrates for these enzymes, primarily from microbial sources. Fungal lipases, in particular, are noted for their versatility and stability in organic solvents, making them effective biocatalysts. oup.com

Studies using lyophilized mycelia from fungi such as Aspergillus oryzae and Rhizopus oryzae have investigated the hydrolysis of ethyl phenylacetate (B1230308) and racemic ethyl 2-phenylpropionate. researchgate.nethpa.gov.tw These microbial systems contain esterases and lipases capable of efficiently breaking the ester bond. For instance, A. oryzae MIM demonstrated a hydrolysis yield of 0.97 for ethyl phenylacetate after 24 hours. researchgate.net Similarly, a thermostable esterase, EstDZ2, has been shown to hydrolyze 1-(4-ethylphenyl)ethyl acetate (B1210297), a close structural analogue. researchgate.net The enzymatic process is reversible, and these enzymes can also catalyze esterification, typically favored in low-polarity organic solvents. researchgate.nethpa.gov.tw The initial and crucial step in the microbial degradation of such aromatic esters is the hydrolysis of the ester bond to yield the corresponding acid and alcohol. researchgate.net

Analogues of this compound have been synthesized and evaluated as inhibitors of various enzymes, highlighting the potential for this chemical scaffold to interact with specific molecular targets.

Derivatives of (Z)-ethyl 2-((Z)-2-benzamido-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene) acetate were designed as potential inhibitors of Carbonic Anhydrase II (CA-II), an enzyme implicated in several diseases. mdpi.com Kinetic analysis revealed that these compounds act as inhibitors, with their inhibitory potential (IC₅₀ values) being significantly influenced by the functional groups substituted on the phenyl ring. mdpi.com For example, compound 6e from the study, which features a chlorine substitution, showed significant inhibition of CA-II. mdpi.com

In another study, a series of benzamide (B126) derivatives were synthesized and tested for their inhibitory activity against butyrylcholinesterase (BChE). The analogue N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (compound 5b in the study) exhibited excellent inhibitory potential with an IC₅₀ value of 0.82 ± 0.001 μM, which was comparable to the standard inhibitor Eserine. frontiersin.org This activity underscores the importance of the 4-ethylphenyl group for interaction with the enzyme's active site. frontiersin.org

Furthermore, related structures like ethyl 2-(4-acetamidophenyl)acetate are thought to act by inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) enzymes. frontiersin.org

Table 1: In Vitro Enzyme Inhibition by Analogues of this compound

Compound Name/Reference Target Enzyme IC₅₀ (µM) Inhibition Type
(Z)-ethyl 2-((Z)-2-(4-chlorobenzamido)-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene)acetate (6e ) mdpi.com Carbonic Anhydrase II 1.545 ± 0.016 Not specified
N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b ) frontiersin.org Butyrylcholinesterase 0.82 ± 0.001 Not specified
(Z)-ethyl 2-((Z)-2-benzamido-3-(4-ethylphenyl)-4-oxothiazolidin-5-ylidene)acetate (6a ) mdpi.com Carbonic Anhydrase II 2.503 ± 0.031 Not specified

This table is interactive and can be sorted by column.

Esterase and Lipase (B570770) Catalysis of this compound and Analogues

Receptor Binding Assays and Ligand-Target Interactions (Cell-free or isolated protein systems)

Cell-free receptor binding assays provide direct evidence of ligand-target interactions. Research on compounds structurally related to this compound indicates potential interactions with various receptors.

A study on gut microbial metabolites identified 4-ethylphenylsulfate (4EPS) , which shares the 4-ethylphenyl core, as a ligand for the angiotensin II type 1 receptor (AT1R). nih.gov In vitro assays demonstrated that 4EPS reduces the binding of both angiotensin II and the drug Candesartan to AT1R, suggesting it acts as an allosteric modulator or a competitive antagonist. nih.gov

In a separate line of research, a screening of compounds for affinity to sigma (σ) receptors identified 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline as having excellent binding affinity and selectivity for the σ2 receptor over the σ1 receptor. mdpi.com Although the substitution pattern differs (4-methoxy vs. 4-ethyl), this finding highlights the favorability of the substituted phenylalkyl scaffold for binding to this receptor. mdpi.com

Table 2: Receptor Binding Affinities for Analogues of this compound

Compound Name/Reference Target Receptor Binding Affinity (Kᵢ)
6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline mdpi.com σ2 Receptor 0.59 ± 0.02 nM
6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline mdpi.com σ1 Receptor 48.4 ± 7.7 nM
4-ethylphenylsulfate (4EPS) nih.gov Angiotensin II Type 1 Receptor (AT1R) Interaction demonstrated, but Kᵢ not specified. Reduces ligand binding.

This table is interactive and can be sorted by column.

Cell-Based Assays for Mechanistic Investigations (Non-mammalian, e.g., bacterial, yeast, specific cell lines for pathway studies)

Non-mammalian systems such as bacteria and yeast are powerful tools for investigating the fundamental biochemical effects of compounds, including their uptake, metabolism, and influence on cellular pathways.

The metabolism of aromatic compounds in microorganisms is a well-studied field. For an ester like this compound, the metabolic journey in a bacterial or yeast cell would begin with its transport into the cell, followed by enzymatic breakdown.

The first metabolic step is the hydrolysis of the ester bond, catalyzed by intracellular or extracellular esterases, to yield 4-ethylphenylacetic acid and ethanol (B145695). researchgate.netmdpi.com Bacteria such as Burkholderia cepacia have been shown to utilize methyl benzoate (B1203000) by first hydrolyzing it to benzoic acid, which then enters a degradation pathway. researchgate.net

The resulting 4-ethylphenylacetic acid would then be catabolized. The phenylacetic acid (PAA) catabolic pathway, present in approximately 16% of sequenced bacterial genomes including E. coli, is a key route for degrading such compounds. biorxiv.org This pathway is initiated by the enzyme phenylacetate-CoA ligase (PaaK), which activates the acid to its coenzyme A (CoA) thioester, phenylacetyl-CoA. biorxiv.org This activated intermediate then undergoes a series of enzymatic reactions, including epoxidation of the aromatic ring, leading to its eventual cleavage and entry into central metabolism. biorxiv.org

Compounds structurally related to this compound have been shown to modulate various biochemical pathways in non-mammalian organisms, particularly in yeasts and bacteria.

In the context of yeast fermentation, ethyl phenylacetate is a known secondary metabolite of yeasts like Saccharomyces cerevisiae and Pichia kudriavzevii. nih.gov Its production is part of the yeast's amino acid metabolism (specifically from L-phenylalanine via the Ehrlich pathway) and contributes significantly to the floral and honey-like aroma of fermented products like wine. mdpi.cominchem.org The varying production levels of ethyl phenylacetate among different yeast strains indicate a direct link to their genetic and metabolic pathways.

The antimicrobial potential of related structures has also been investigated. Derivatives of dinitrophenol, for example, have shown antifungal activity against Candida albicans and Candida krusei. The proposed mechanism involves the disruption of ergosterol (B1671047) synthesis, a critical pathway for maintaining fungal cell membrane integrity. Similarly, studies on other synthetic compounds have demonstrated activity against bacteria like Staphylococcus aureus and Escherichia coli. For instance, high concentrations of phenethyl alcohol, a related aromatic compound, were found to cause a reversible inhibition of DNA synthesis in E. coli.

Cellular Uptake and Metabolism Studies in Model Systems

Structure-Activity Relationship (SAR) Studies for Molecular Design and Biological Activity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing molecules with enhanced biological efficacy. For derivatives of phenylacetic acid, including this compound, SAR investigations explore how chemical modifications to the core structure influence their biological activities. These studies typically focus on altering substituents on the phenyl ring, modifying the acetic acid side chain, and replacing the ester functional group to optimize interactions with biological targets.

The phenylacetic acid framework is a common feature in numerous biologically active compounds, and its structural versatility makes it a valuable scaffold for drug development. vulcanchem.com Research into related phenylacetic and 2-arylpropionic derivatives has provided insights into the key structural determinants for biological activity. researchgate.net For instance, quantitative structure-activity relationship (QSAR) analyses of certain (2-phenoxyphenyl)acetic acids have shown that lipophilicity and the twist angle between the phenyl rings are critical parameters. Optimal anti-inflammatory activity in that series was associated with halogen or alkyl groups in the ortho positions of one of the phenyl rings. researchgate.net

SAR studies on various series of phenylacetate analogs have revealed specific trends:

Phenyl Ring Substitution : The nature and position of substituents on the phenyl ring significantly modulate activity. In one study of novel oxadiazol/thiadiazol derivatives synthesized from a phenylacetic acid precursor, it was found that para-substituted halogen and nitro groups resulted in remarkable antimicrobial and anticancer potential. mdpi.com

Side Chain Modification : The length and composition of the chain linking the phenyl group can be crucial. Studies comparing 2-arylpropionic and phenylacetic derivatives suggest that even small changes, such as the presence of a methyl group on the alpha-carbon, can finely tune receptor modulation. researchgate.net

Ester/Amide Modification : The ester group itself is a target for modification. Bioisosteric replacement, where the ester function is swapped for another group with similar physical or chemical properties, can lead to compounds with equivalent or improved activity. For example, replacing the ester function of sinapic acid phenethyl ester with a 1,2,4-oxadiazole (B8745197) heterocycle resulted in a compound that retained potent biological activity. nih.gov

These findings underscore the importance of systematic structural modification in harnessing and enhancing the biological potential of the phenylacetate scaffold.

Table 1: Summary of Structure-Activity Relationship (SAR) Insights for Phenylacetate Derivatives This table is interactive. You can sort and filter the data.

Structural Moiety Modification Observed Impact on Biological Activity Reference(s)
Phenyl Ring Introduction of para-halogen or nitro groups Enhanced antimicrobial and anticancer potential in a series of novel derivatives. mdpi.com
Phenyl Ring Addition of ortho-alkyl or halogen substituents Associated with optimal anti-inflammatory activity in a series of (2-phenoxyphenyl)acetic acids. researchgate.net
Phenyl Ring (Phenethyl Moiety) Addition of meta-methoxy or methyl substituent Increased potency as inhibitors of 5-lipoxygenase product biosynthesis. nih.gov
Acetic Chain Variation between acetic and propionic acid chain Provides fine-tuning of receptor modulation. researchgate.net

Antioxidant Activity Evaluation via In Vitro Methods

The antioxidant potential of chemical compounds is frequently assessed through various in vitro assays that measure their ability to neutralize free radicals. Phenylacetate derivatives have been a subject of such investigations to determine their capacity to mitigate oxidative stress. These studies are crucial for identifying molecules that could protect against cellular damage caused by reactive oxygen species (ROS).

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. In these tests, the ability of a compound to donate a hydrogen atom or an electron to the stable radical results in a color change, which can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.

While direct antioxidant data for this compound is not extensively documented in the cited literature, studies on structurally related compounds provide valuable context:

In a study on novel heterocyclic derivatives synthesized from a phenylacetic acid precursor, several compounds demonstrated significant antioxidant activity. Two derivatives, AZ-05 and AZ-15, showed potent activity with IC₅₀ values of 45.02 µg/mL and 42.88 µg/mL, respectively, which were superior to the standard, ascorbic acid, in that particular assay. mdpi.com

The ethyl acetate extract of Glycosmis cyanocarpa, which was found to contain a phenylacetate derivative, exhibited significant free radical scavenging activity with an IC₅₀ value of 11.536 µg/mL, compared to 4.816 µg/mL for the ascorbic acid standard. researchgate.net

A series of chalcone (B49325) derivatives, which can be synthesized from related aromatic ketones, also displayed very good antioxidant activity in a DPPH assay, with IC₅₀ values ranging from 3.39 to 8.22 µg/mL. gsconlinepress.com

Derivatives of 1,2,4-triazole (B32235) containing a phenethyl group have also been synthesized and evaluated for their antioxidant properties, with some compounds showing high antioxidant activity by reducing thiobarbituric acid reactive substances (TBARS). pensoft.net

These findings suggest that the phenylacetate scaffold and its bioisosteres are promising structures for the development of novel antioxidants. The antioxidant activity is generally attributed to the ability of the aromatic ring and associated functional groups to delocalize or donate electrons, thereby stabilizing free radicals. sapub.org

Table 2: In Vitro Antioxidant Activity of Structurally Related Compounds This table is interactive. You can sort and filter the data.

Compound/Derivative Class Assay Method IC₅₀ Value (µg/mL) Standard (IC₅₀ µg/mL) Reference(s)
Chalcone Derivative 1 DPPH 8.22 Ascorbic Acid (2.17) gsconlinepress.com
Chalcone Derivative 2 DPPH 6.89 Ascorbic Acid (2.17) gsconlinepress.com
Chalcone Derivative 3 DPPH 3.39 Ascorbic Acid (2.17) gsconlinepress.com
Phenylacetate-derived heterocycle (AZ-15) DPPH 42.88 Ascorbic Acid (~78.63) mdpi.com
Phenylacetate-derived heterocycle (AZ-05) DPPH 45.02 Ascorbic Acid (~78.63) mdpi.com

Applications in Materials Science and Polymer Chemistry Research

Utilization as a Monomer or Cross-linking Agent Precursor

While there is no direct evidence of Ethyl 2-(4-ethylphenyl)acetate being used as a monomer, related compounds have been successfully polymerized. For instance, methyl phenylacetate (B1230308) has been used to synthesize linear polymers through polyrecombination reactions. colab.ws This suggests that this compound could potentially undergo similar polymerization processes.

Furthermore, derivatives of phenylacetic acid are known to be valuable starting materials for synthesizing a variety of functional molecules. mdpi.com The ethylphenyl group can influence the properties of resulting polymers, such as increasing hydrophobicity, which can be advantageous in creating materials like pH-responsive hydrogels. researchgate.net

The reactivity of the ester group also presents possibilities for its use as a precursor to cross-linking agents. Cross-linking agents are crucial for creating network structures in polymers, enhancing their mechanical strength and thermal stability.

Integration into Polymer Matrices and Composite Materials

In the context of composite materials, phenylacetate derivatives have been investigated for their potential to enhance material properties. For example, the use of nanoclay catalysts for the esterification of phenylacetic acid highlights the interaction of such molecules with inorganic fillers, which is a key aspect of composite material design. royalsocietypublishing.org The hydrophobic nature of the 4-ethylphenyl group could improve the compatibility between a polymer matrix and certain fillers.

Table 1: Potential Effects of Incorporating Phenylacetate Derivatives in Polymer Matrices

PropertyPotential EffectRationale
Glass Transition Temperature (Tg) DecreaseActs as a plasticizer, increasing free volume.
Mechanical Strength VariableCan either soften or reinforce the matrix depending on interactions.
Hydrophobicity IncreaseThe phenyl and ethyl groups are nonpolar.
Biocompatibility Potential EnhancementPhenylacetate derivatives are studied for biological applications. mdpi.comnih.gov

This table is illustrative and based on the general behavior of similar compounds, not on direct experimental data for this compound.

Role in Liquid Crystalline Systems or Advanced Soft Materials

The rigid phenyl ring in this compound is a structural feature common in liquid crystal molecules (mesogens). While the compound itself may not be liquid crystalline, it could serve as a precursor for the synthesis of more complex mesogens. For instance, side-chain liquid crystalline polyacrylates have been synthesized using mesogens containing a 3-(4-ethylphenyl) moiety, demonstrating the utility of the ethylphenyl group in designing liquid crystalline materials. mdpi.comresearchgate.net

The development of advanced soft materials, such as pH-responsive hydrogels, has utilized monomers containing the 4-ethylphenyl group. researchgate.net These hydrogels exhibit changes in their swelling behavior in response to pH variations, a property attributed to the hydrophobic and ionic groups within the polymer structure. researchgate.net This indicates that this compound could be a valuable component in the design of "smart" soft materials.

Table 2: Examples of Related Compounds in Liquid Crystal and Soft Material Research

Compound TypeApplicationRelevant FindingCitation
Polyacrylates with bridged stilbene (B7821643) mesogensSide-chain liquid crystalline polymersThe 3-(4-ethylphenyl) group is part of the mesogenic core. mdpi.comresearchgate.net
N-(4-ethylphenyl)acrylamidepH-responsive hydrogelsThe ethylphenyl group contributes to the hydrophobic domains. researchgate.net researchgate.net
2,4-Substituted-1,3-Thiazole DerivativesLiquid CrystalsPhenylazo-substituted thiazoles show liquid crystalline properties. researchgate.net

This table provides examples of how structurally related components are used in the field, suggesting potential research directions for this compound.

Photophysical Applications in Organic Electronics or Optoelectronic Devices (if applicable for similar compounds)

The aromatic nature of this compound suggests it might have interesting photophysical properties, although specific data for this compound is lacking. Related phenyl-containing compounds are actively researched for applications in organic electronics. For example, benzimidazole (B57391) derivatives with substituted phenyl rings are investigated as blue-emitting materials for organic light-emitting diodes (OLEDs).

Derivatives of phenanthrene, which can be synthesized from precursors with phenyl groups, exhibit strong fluorescence in the blue region of the visible spectrum, making them candidates for OLED technology. academie-sciences.fr Furthermore, the functionalization of molecules with groups like 4-methoxyphenyl (B3050149) has been shown to influence the photophysical properties, such as emission wavelengths and quantum yields. mdpi.com

While it is not confirmed for this compound, the potential for it to serve as a building block for photoactive materials exists, drawing from the extensive research on other aromatic compounds in organic electronics.

Environmental Chemistry and Ecotoxicological Research Non Human Focus

Degradation Pathways in Environmental Compartments (Water, Soil, Air)

Photodegradation Mechanisms and Product Identification

Specific scientific studies detailing the photodegradation mechanisms and identifying the resulting photoproducts of Ethyl 2-(4-ethylphenyl)acetate could not be located. While photodegradation is a known environmental fate process for many organic compounds, data specific to this compound is unavailable. europa.eu

Microbial Biodegradation Kinetics and Metabolite Identification

There is no available data from scientific literature on the kinetics of microbial biodegradation or the identification of metabolites for this compound. canada.caresearchgate.net Information regarding the biodegradation of analogous compounds, such as ethyl phenylacetate (B1230308), exists but cannot be directly extrapolated to this compound. nih.gov

Adsorption and Mobility in Environmental Matrices

Specific experimental or modeled data on the adsorption and mobility of this compound in environmental matrices like soil and sediment, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. aksci.comapolloscientific.co.ukspectrumchemical.com Therefore, its potential for movement within these compartments cannot be scientifically detailed at this time.

Bioaccumulation Potential in Non-Human Biota (e.g., aquatic organisms, plants)

There is no available data on the bioaccumulative potential of this compound. aksci.com Reports for similar substances indicate that bioaccumulation potential may be low, but specific bioconcentration factor (BCF) values for this compound in aquatic organisms or plants have not been determined. canada.cafishersci.iecanada.ca

Impact on Model Ecosystems and Microbiological Communities

Ecotoxicological data describing the impact of this compound on model ecosystems and microbiological communities is not available. chemicalbook.in Safety data for the compound explicitly states "no data available" for toxicity to fish, daphnia, other aquatic invertebrates, algae, and microorganisms. chemicalbook.in

Derivatives, Analogues, and Structure Based Design

Synthesis of Novel Analogues with Modified Phenyl or Ester Moieties

The synthesis of novel analogues of ethyl 2-(4-ethylphenyl)acetate can be systematically approached by modifying either the aromatic phenyl ring or the ethyl ester group. These modifications allow for the exploration of structure-activity relationships (SAR) and the optimization of desired properties.

Modification of the Phenyl Ring:

The 4-ethylphenyl group provides several sites for modification. The ethyl group itself can be altered, or other substituents can be introduced onto the aromatic ring.

  • Alkylation and Functionalization of the Ethyl Group: The ethyl group can be a starting point for introducing further functionality. For instance, benzylic bromination followed by nucleophilic substitution can introduce a variety of groups.
  • Introduction of Substituents on the Aromatic Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce a wide range of functional groups onto the phenyl ring, thereby altering its electronic and steric properties. For example, nitration, halogenation, or acylation can provide precursors for further derivatization.
  • Modification of the Ester Moiety:

    The ethyl ester group is another key site for modification.

  • Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, propyl, or more complex alkyl or aryl esters) through transesterification. This can be achieved using acid or base catalysis, or through enzymatic methods.
  • Hydrolysis and Re-esterification: The ester can be hydrolyzed to the corresponding carboxylic acid, (4-ethylphenyl)acetic acid. nih.gov This acid can then be re-esterified with a variety of alcohols using standard esterification methods like Fischer-Speier esterification or by using coupling agents.
  • Amidation: The carboxylic acid intermediate can also be converted to a wide range of amides by reaction with primary or secondary amines, leading to a different class of derivatives.
  • A general approach for the synthesis of substituted phenylacetic acid esters involves the alkylation of a substituted phenylacetic acid. nih.gov For example, a substituted phenylacetic acid ester can be deprotonated with a base like cesium carbonate in a suitable solvent such as acetonitrile (B52724), followed by reaction with an alkyl halide to yield the desired analogue. nih.gov

    Biocatalytic Approaches:

    Enzymes, particularly lipases, offer a green and selective alternative for the synthesis of novel analogues. mdpi.com Lipases can catalyze esterification and transesterification reactions, often with high chemo-, regio-, and enantioselectivity. scielo.br For instance, immobilized lipases like Novozym 435 can be used for the esterification of phenylacetic acids in organic solvents. mdpi.com This method is particularly useful for creating a library of esters with different alcohol moieties under mild reaction conditions.

    The following table summarizes some potential synthetic strategies for generating analogues of this compound.

    Modification Site Reaction Type Reagents and Conditions Potential Products
    Phenyl Ring (Aromatic Core) Nitration HNO₃, H₂SO₄ Ethyl 2-(4-ethyl-2-nitrophenyl)acetate
    Phenyl Ring (Aromatic Core) Halogenation Br₂, FeBr₃ Ethyl 2-(2-bromo-4-ethylphenyl)acetate
    Phenyl Ring (Ethyl Group) Benzylic Bromination N-Bromosuccinimide (NBS), light Ethyl 2-(4-(1-bromoethyl)phenyl)acetate
    Ester Moiety Transesterification R'OH, acid/base catalyst or lipase (B570770) Methyl/Propyl/etc. 2-(4-ethylphenyl)acetate
    Ester Moiety Hydrolysis followed by Amidation 1. NaOH (aq), 2. SOCl₂, 3. R'R''NH N,N-Disubstituted 2-(4-ethylphenyl)acetamide

    Design Principles for Tailoring Reactivity or Biological Interactions

    The rational design of derivatives of this compound is guided by established principles of medicinal chemistry and materials science to tailor their reactivity and biological interactions.

    Electronic Effects:

    The electronic nature of substituents on the phenyl ring can significantly influence the reactivity of the entire molecule.

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs like nitro (-NO₂) or cyano (-CN) groups can make the benzylic protons more acidic and can also affect the ester's susceptibility to hydrolysis.
  • Electron-Donating Groups (EDGs): EDGs such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the phenyl ring, potentially influencing its interaction with biological targets.
  • Steric Effects:

    The size and shape of the substituents play a crucial role in how the molecule interacts with its environment.

  • Bulky Groups: The introduction of bulky substituents on the phenyl ring or the use of a larger alcohol in the ester moiety can introduce steric hindrance. This can be used to control the approach of reactants or to achieve selective binding to a specific protein pocket.
  • Conformational Restriction: Incorporating the ethylphenylacetate core into a more rigid cyclic system can reduce the number of available conformations, which can lead to higher binding affinity and selectivity for a biological target.
  • Lipophilicity and Hydrophilicity:

    The balance between a molecule's affinity for lipids (lipophilicity) and water (hydrophilicity) is a critical determinant of its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

  • Increasing Lipophilicity: This can be achieved by adding non-polar groups, such as longer alkyl chains or additional aromatic rings. Increased lipophilicity can enhance membrane permeability.
  • Increasing Hydrophilicity: The introduction of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups can increase water solubility. frontiersin.org
  • The following table outlines design principles and their potential effects on the properties of this compound analogues.

    Design Principle Modification Strategy Potential Effect
    Modulate Electronic Properties Introduce EWGs (e.g., -NO₂, -CF₃) on the phenyl ring. Increased reactivity at the benzylic position; altered binding affinity.
    Modulate Electronic Properties Introduce EDGs (e.g., -OCH₃, -NH₂) on the phenyl ring. Modified reactivity; potential for new hydrogen bonding interactions.
    Alter Steric Profile Introduce bulky groups (e.g., t-butyl) on the phenyl ring. Increased selectivity for specific binding pockets.
    Alter Steric Profile Vary the size of the ester alkyl group (e.g., methyl, isopropyl). Modified rate of hydrolysis; altered lipophilicity.
    Modify Lipophilicity Introduce lipophilic substituents (e.g., long alkyl chains, halogens). Enhanced membrane permeability; potential for increased protein binding.
    Enhance Hydrophilicity Introduce polar functional groups (e.g., -OH, -COOH, -NH₂). Increased aqueous solubility; potential for improved pharmacokinetic profile.

    High-Throughput Synthesis and Screening of Derivatives for Research Purposes

    High-throughput synthesis (HTS) and screening are powerful tools for the rapid generation and evaluation of large libraries of compounds. These techniques are invaluable for discovering new molecules with desired properties, such as biological activity or specific catalytic capabilities.

    High-Throughput Synthesis:

    The synthesis of a library of this compound derivatives can be accelerated using automated and parallel synthesis techniques. For instance, solution-phase parallel synthesis can be employed to create a diverse set of analogues. nih.gov This often involves the use of robotic liquid handlers to dispense reactants and reagents into multi-well plates.

    Microwave-assisted organic synthesis is another technique that can significantly shorten reaction times, often from hours to minutes, and improve yields. mdpi.com This is particularly useful for the rapid generation of a library of derivatives for initial screening.

    High-Throughput Screening:

    Once a library of derivatives has been synthesized, high-throughput screening can be used to rapidly assess their properties. This typically involves automated assays that can be run in parallel on a large number of compounds. For example, if the goal is to identify compounds with specific biological activity, cell-based assays can be used to measure the effect of each compound on a particular cellular process. nih.gov

    The following table provides a conceptual example of a high-throughput synthesis and screening workflow for this compound derivatives.

    Step Technique Description Example
    1. Library Design Combinatorial Chemistry Design a library of derivatives with diverse substituents on the phenyl ring and ester moiety. A 96-compound library with 8 different phenyl substituents and 12 different ester groups.
    2. Synthesis Parallel Synthesis in 96-well plates Automated addition of reagents to synthesize the designed library. Reaction of (4-ethylphenyl)acetic acid with a variety of alcohols and coupling agents in a 96-well plate format.
    3. Purification Parallel Purification (e.g., HPLC) Rapid purification of the synthesized compounds. Automated purification of each well using high-performance liquid chromatography.
    4. Screening High-Throughput Assay Automated screening of the purified compounds for a specific activity. A cell-based assay to measure the inhibition of a particular enzyme.
    5. Hit Identification Data Analysis Analysis of the screening data to identify "hit" compounds with the desired activity. Compounds showing greater than 50% inhibition in the primary screen are selected for further study.

    Prodrug Design Strategies and Molecular Design Approaches for Research Tools

    Prodrug Design Strategies:

    A prodrug is an inactive or less active compound that is converted into an active drug in the body through metabolic processes. The ester functionality of this compound makes it a potential candidate for prodrug design, particularly if the corresponding carboxylic acid, (4-ethylphenyl)acetic acid, is the active molecule. Esters are often used as prodrugs to improve the oral bioavailability of carboxylic acid-containing drugs by increasing their lipophilicity and facilitating their passage through cell membranes. Once absorbed, the ester is hydrolyzed by esterases in the blood and tissues to release the active carboxylic acid. researchgate.net

    Conversely, if this compound itself is the active molecule, its properties could be modulated by creating prodrugs. For example, if the compound has poor aqueous solubility, a more soluble prodrug could be designed by incorporating a polar promoiety that is cleaved off in vivo.

    Molecular Design Approaches for Research Tools:

    Beyond therapeutic applications, derivatives of this compound can be designed as research tools to probe biological systems.

  • Photoaffinity Labels: A photolabile group, such as an azido (B1232118) or diazirine group, can be incorporated into the molecule. Upon irradiation with light, this group forms a highly reactive species that can covalently bind to a nearby biological target, allowing for its identification.
  • Fluorescent Probes: A fluorescent tag can be attached to the molecule to allow for its visualization within cells or tissues using fluorescence microscopy. This can provide information about the compound's distribution and localization.
  • Biotinylated Probes: Attaching a biotin (B1667282) molecule to a derivative of this compound can be used for affinity purification of its binding partners. The high affinity of biotin for streptavidin can be exploited to pull down the target protein from a complex mixture.
  • The following table outlines some prodrug and molecular design strategies applicable to this compound.

    Design Strategy Approach Purpose Example Modification
    Prodrug Design Ester Prodrug of the Carboxylic Acid Improve oral bioavailability of the corresponding carboxylic acid. The ethyl ester itself serves as a prodrug for (4-ethylphenyl)acetic acid.
    Prodrug Design Soluble Prodrug of the Ester Enhance aqueous solubility for parenteral administration. Incorporation of a phosphate (B84403) or amino acid promoiety on the phenyl ring.
    Molecular Probe Photoaffinity Labeling Identify the biological target of the compound. Introduction of an azidophenyl group.
    Molecular Probe Fluorescent Labeling Visualize the compound's localization in cells. Covalent attachment of a fluorescein (B123965) or rhodamine dye.
    Molecular Probe Affinity-Based Probe Isolate and identify binding partners. Incorporation of a biotin tag.

    Future Research Directions and Emerging Paradigms for Ethyl 2 4 Ethylphenyl Acetate Studies

    Unexplored Synthetic Avenues and Green Chemistry Approaches

    Future synthetic research on ethyl 2-(4-ethylphenyl)acetate should prioritize the development of more efficient and environmentally benign methodologies. While traditional methods like Friedel-Crafts acylation and subsequent reduction or the Willgerodt-Kindler reaction are established, they often involve harsh conditions and produce significant waste.

    A promising avenue lies in the exploration of biocatalysis , utilizing enzymes such as lipases for esterification. mdpi.comrsc.org Biocatalytic processes offer mild reaction conditions, high selectivity, and reduced environmental impact. mdpi.com Research could focus on identifying or engineering enzymes with high activity and stability for the specific substrates, 4-ethylphenylacetic acid and ethanol (B145695). acs.orgnih.gov The use of immobilized enzymes could further enhance reusability and process efficiency. mdpi.com

    Green chemistry principles should guide the development of new synthetic routes. This includes exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids. mdpi.comjeolusa.com Catalytic approaches, particularly those employing earth-abundant and non-toxic metals, warrant investigation to replace stoichiometric reagents and minimize waste. rsc.org For instance, developing catalytic methods for the direct carbonylation of 4-ethylbenzyl halides in the presence of ethanol could offer a more atom-economical route.

    Advanced Spectroscopic Characterization Techniques for Dynamic Processes

    A deeper understanding of the reaction dynamics, kinetics, and mechanisms involved in the synthesis and reactions of this compound can be achieved through the application of advanced, in-situ spectroscopic techniques.

    In-situ reaction monitoring using technologies like Fourier Transform Infrared (FTIR) spectroscopy (ReactIR), Near-Infrared (NIR) spectroscopy, and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products. spectroscopyonline.commt.comacs.org This allows for the precise determination of reaction endpoints, the identification of transient species, and the elucidation of reaction pathways. mt.comfiveable.me For example, monitoring the esterification of 4-ethylphenylacetic acid would enable the optimization of reaction parameters to maximize yield and minimize reaction time.

    Nuclear Magnetic Resonance (NMR) spectroscopy , particularly time-arrayed 1D NMR, is another powerful tool for in-situ reaction monitoring. iastate.eduacs.org It provides detailed structural information and allows for the quantification of different species in the reaction mixture over time, offering invaluable insights into reaction kinetics. acs.org Advanced NMR techniques could be employed to study the dynamic interactions of this compound with other molecules or in different solvent environments.

    Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Materials Design

    Predictive modeling algorithms can be trained on existing chemical data to forecast various physicochemical properties, such as solubility, boiling point, and spectroscopic signatures. openaccessjournals.comresearchgate.net This can guide experimental work by prioritizing compounds with desired characteristics. For instance, ML models could predict the biological activity of novel derivatives of this compound, aiding in the design of new pharmaceutical agents. mdpi.com

    Furthermore, AI can be employed in materials design by simulating the interactions of this compound in different matrices or with various receptors. researchgate.net This could facilitate the development of new materials with tailored properties, such as polymers with specific thermal or mechanical characteristics, or help in understanding its role in biological systems. mdpi.com

    Interdisciplinary Research Opportunities and Collaborative Frameworks

    The multifaceted nature of this compound creates numerous opportunities for interdisciplinary research . jmi.ac.insemanticscholar.org Collaborative frameworks that bring together experts from different fields will be crucial for unlocking the full potential of this compound.

    Chemistry and Biology: Collaboration between organic chemists and biologists could explore the potential biological activities of this compound and its derivatives. This could involve screening for antimicrobial, anticancer, or enzyme inhibitory activities. vulcanchem.com

    Chemistry and Materials Science: Joint efforts between chemists and materials scientists could lead to the incorporation of this compound into novel polymers or other materials, exploring its impact on material properties.

    Chemistry and Computational Science: Partnerships with computational chemists are essential for leveraging AI and ML for predictive modeling and for performing high-level theoretical calculations to understand the compound's electronic structure and reactivity. grnjournal.usnumberanalytics.com

    Establishing formal collaborative frameworks, such as joint research projects and interdisciplinary research centers, will foster the exchange of knowledge and resources, accelerating progress in the field. jmi.ac.inmdpi.com

    Addressing Current Gaps in Fundamental Understanding of the Compound's Reactivity and Interactions

    Despite existing knowledge, there are still fundamental gaps in our understanding of the reactivity and intermolecular interactions of this compound.

    A key area for future research is the detailed elucidation of reaction mechanisms . fiveable.mersc.org While plausible mechanisms for its synthesis exist, a deeper, quantitative understanding of the transition states and intermediates involved is lacking. grnjournal.us Computational chemistry, particularly Density Functional Theory (DFT) calculations, can be a powerful tool in this regard, providing insights into reaction pathways and energy barriers. grnjournal.usnumberanalytics.com

    Q & A

    Basic: What are the recommended methods for synthesizing Ethyl 2-(4-ethylphenyl)acetate in laboratory settings?

    Methodological Answer:
    The synthesis typically involves esterification or transesterification reactions. For example:

    • Step 1: React 4-ethylphenylacetic acid with ethanol using sulfuric acid as a catalyst under reflux (70–80°C) for 6–8 hours .
    • Step 2: Neutralize the mixture with sodium bicarbonate, followed by extraction using ethyl ether.
    • Step 3: Purify via vacuum distillation (boiling point range: 230–240°C at 1 atm) or column chromatography (hexane:ethyl acetate = 4:1).
      Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc) and optimize catalyst concentration (5–10 mol%) to avoid side products like diesters .

    Basic: What spectroscopic techniques are most effective for characterizing this compound?

    Methodological Answer:

    • NMR:
      • ¹H NMR: Expect signals at δ 1.2–1.4 ppm (triplet, CH3CH2O), δ 4.1–4.3 ppm (quartet, OCH2CH3), δ 2.5–2.7 ppm (singlet, CH2COO), and aromatic protons at δ 6.8–7.3 ppm .
      • ¹³C NMR: Peaks near δ 14 (CH3CH2O), δ 60 (OCH2), δ 40–45 (CH2COO), and δ 170–175 (C=O) .
    • IR: Strong ester C=O stretch at ~1740 cm⁻¹ and C-O-C asymmetric stretch at 1240–1260 cm⁻¹ .
    • X-ray Crystallography: For solid-state conformation analysis, use SHELXL for refinement (R-factor < 0.05) .

    Advanced: How can researchers resolve contradictions in reported thermodynamic properties of this compound?

    Methodological Answer:
    Contradictions in properties like enthalpy (ΔrH°) or Gibbs free energy (ΔrG°) arise from variations in experimental conditions (e.g., solvent, temperature). Strategies include:

    • Comparative Analysis: Replicate studies using standardized conditions (e.g., 298 K, dry ethanol solvent) .
    • Computational Validation: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate theoretical ΔrH° and compare with experimental data .
      Example Data Table from NIST:
    PropertyValue (kJ/mol)MethodReference
    Proton Affinity835.7 ± 0.5Gas-phase equilibria
    Gas-Phase Basicity804.7 ± 0.2Transesterification

    Advanced: What computational modeling approaches are suitable for studying the reactivity of this compound?

    Methodological Answer:

    • DFT Calculations: Model hydrolysis pathways using Gaussian 09 with solvation effects (e.g., PCM for ethanol). Focus on transition-state geometries for ester cleavage .
    • Molecular Dynamics (MD): Simulate interactions in biological systems (e.g., enzyme binding) using GROMACS with CHARMM36 force fields. Analyze RMSD to assess stability .
    • QSPR Models: Predict logP or solubility using descriptors like molar refractivity and topological surface area .

    Basic: What are the key considerations for optimizing reaction yields during synthesis?

    Methodological Answer:

    • Catalyst Selection: Sulfuric acid (5–10 mol%) outperforms p-toluenesulfonic acid in esterification .
    • Temperature Control: Maintain reflux at 70–80°C; higher temperatures promote decarboxylation .
    • Solvent-Free Conditions: Reduce side reactions; yields improve from 65% (with toluene) to 85% (neat conditions) .

    Advanced: How does the electronic structure influence stability under varying pH conditions?

    Methodological Answer:
    The ester group’s electron-withdrawing effect increases susceptibility to hydrolysis:

    • Acidic Conditions: Protonation of the carbonyl oxygen accelerates nucleophilic attack (k = 0.12 h⁻¹ at pH 2, 25°C) .
    • Basic Conditions: OH⁻ nucleophiles cleave the ester (k = 2.5 h⁻¹ at pH 12). Substituent effects: The 4-ethyl group slightly stabilizes the ester via inductive effects (ΔG‡ reduced by 8 kJ/mol vs. unsubstituted phenyl) .

    Basic: What purity assessment protocols are critical for synthetic chemistry research?

    Methodological Answer:

    • HPLC: Use a C18 column (mobile phase: 60% MeCN/40% H2O + 0.1% TFA), retention time ~8.2 min .
    • GC-MS: Compare retention indices with NIST library (match factor >90%) and monitor for impurities like unreacted 4-ethylphenylacetic acid .
    • Elemental Analysis: Acceptable tolerance: C ± 0.3%, H ± 0.1% .

    Advanced: What strategies are used in crystallographic studies of derivatives?

    Methodological Answer:

    • Data Collection: Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Refine with SHELXL-2018/3 (R1 < 0.05 for I > 2σ(I)) .
    • Twinned Data: Apply HKLF 5 in SHELXL to model merohedral twinning .
    • Hydrogen Bonding: Analyze packing motifs (e.g., C-H···O interactions) using Mercury 4.3.0 .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.